molecular formula C14H16BrFO3 B8588710 (5-Bromo-2-fluorophenyl)(1-hydroxy-4-methoxycyclohexyl)methanone

(5-Bromo-2-fluorophenyl)(1-hydroxy-4-methoxycyclohexyl)methanone

Cat. No.: B8588710
M. Wt: 331.18 g/mol
InChI Key: KYXHPJQTEAWXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-fluorophenyl)(1-hydroxy-4-methoxycyclohexyl)methanone is a useful research compound. Its molecular formula is C14H16BrFO3 and its molecular weight is 331.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16BrFO3

Molecular Weight

331.18 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-(1-hydroxy-4-methoxycyclohexyl)methanone

InChI

InChI=1S/C14H16BrFO3/c1-19-10-4-6-14(18,7-5-10)13(17)11-8-9(15)2-3-12(11)16/h2-3,8,10,18H,4-7H2,1H3

InChI Key

KYXHPJQTEAWXTK-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)(C(=O)C2=C(C=CC(=C2)Br)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiHMDS (1.0 M, 165 mL, 165 mmol) was added dropwise to a solution of 2-(5-bromo-2-fluorophenyl)-2-((trimethylsilyl)oxy)acetonitrile (Intermediate 12 Step 1, 45.80 g, 150 mmol) in acetonitrile (250 mL) at −78° C. The reaction mixture was stirred for 1.5 h and a solution of 4-methoxycyclohexanone (Lee, C. K.; Lee, I.-S. H.; Noland, W. E. Heterocycles, 2007, 71, 419-428) (20.3 g, 150 mmol) in THF (30 mL) was added slowly and the stirring at −78° C. was continued for 3 h. 1M HCl aq. (300 mL) was added at −78° C., and the mixture was allowed to warm slowly to r.t. and stirred overnight. The phases were separated and the aqueous layer was extracted with EtOAc (2×500 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated in vacuo to afford 57 g of the crude material. A portion of the crude product (30 g) was purified by flash chromatography using a gradient of 0 to 50% EtOAc in EtOAc in hexanes to afford 9.24 g of the title compound.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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